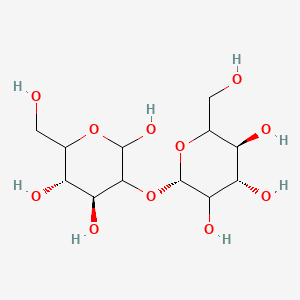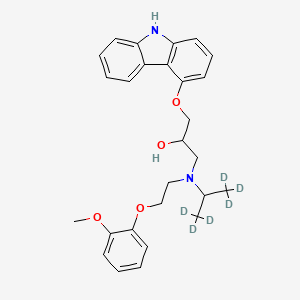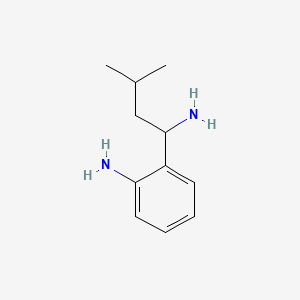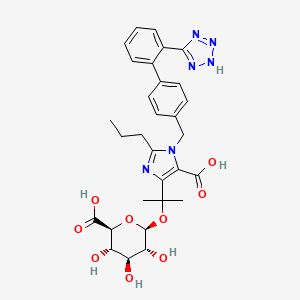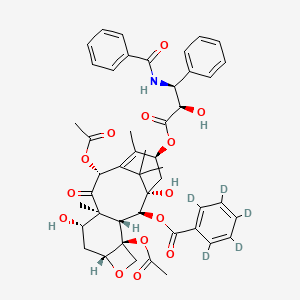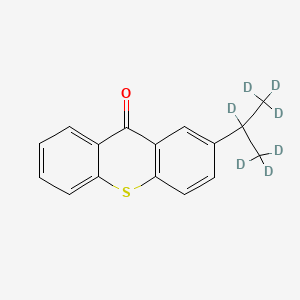
2-Isopropyl-d7 Thioxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 2-Isopropyl-d7 Thioxanthone involves several synthetic routes. One common method includes reacting benzoic acid with cumene and sulfur using a solid super-acid catalyst at temperatures ranging from 80 to 150°C . After the reaction is complete, the mixture is cooled, and toluene is added for extraction. The solid super-acid catalyst can be reused, making this method economical and environmentally friendly .
Analyse Chemischer Reaktionen
2-Isopropyl-d7 Thioxanthone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: Substitution reactions involving this compound typically occur in the presence of suitable catalysts and reagents.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-d7 Thioxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and organic transformations.
Biology: The compound’s photophysical properties make it useful in biological studies, particularly in understanding light-induced processes.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-d7 Thioxanthone involves its role as a photocatalyst. Upon exposure to visible light, the compound reaches an excited triplet state, which can then participate in various photochemical reactions. This excited state can reduce nickel (II) species to nickel (0) species, regenerating the thioxanthone and allowing the reaction to proceed .
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-d7 Thioxanthone is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard. Similar compounds include:
2-Isopropylthioxanthone: Used as a sulfur-type photoinitiator in printing industries.
4-Isopropylthioxanthone: Another isomer with similar applications in photoinitiation.
These compounds share similar photophysical properties but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALPKYXQZGAEG-SVMCCORHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746790 |
Source


|
| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-24-3 |
Source


|
| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
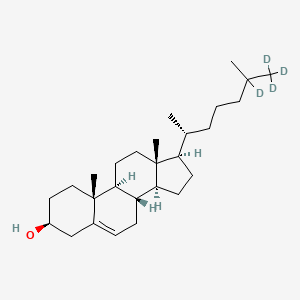

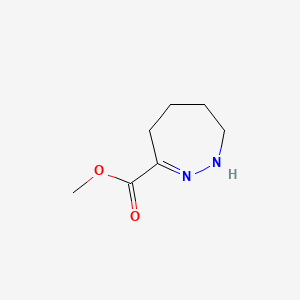
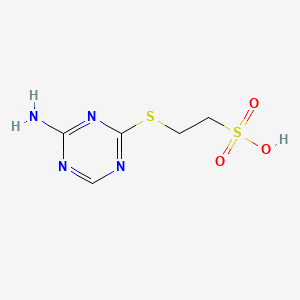

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)
